![molecular formula C16H22BrN3OS B2712868 (5-Bromopyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421504-27-9](/img/structure/B2712868.png)
(5-Bromopyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromopyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone” is an organic compound with the molecular formula C10H11BrN2O . It is also known as 3-Bromo-5-(pyrrolidinocarbonyl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5th position and a pyrrolidin-1-ylmethyl group at the 3rd position . The exact mass of the compound is 254.00500 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.11100 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Synthesis and Antibacterial Activity of Derivatives: Derivatives of pyridine, including structures similar to the queried compound, have been synthesized and evaluated for their antimicrobial activity. Studies found that certain derivatives exhibit significant antibacterial activity against a wide range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Anticancer Activity
- Synthesis and Anticancer Activity of Pyridine and Thiazolopyrimidine Derivatives: Pyridine and thiazolopyrimidine derivatives, synthesized using 1‐Ethylpiperidone as a synthon, have shown promising results in anticancer activity. These compounds represent a structural foundation for developing novel anticancer drugs, indicating the potential application of similar compounds in oncology (Hammam et al., 2001).
Structural Analysis
- Crystal Structure Analysis: Studies on similar pyridine and pyrrolidine-containing compounds have provided detailed crystal structure analysis. These analyses contribute to understanding the molecular geometry, bond lengths, and angles, which are crucial for designing compounds with desired physical and chemical properties (Wang et al., 2008).
Heterocyclic Compound Synthesis
- Synthesis of Novel Heterocyclic Compounds: Research has demonstrated the synthesis of novel heterocyclic compounds through reactions involving bromopyridine and pyrrolidine derivatives. These studies are significant for developing new materials and pharmaceuticals, highlighting the versatility of these compounds in synthetic chemistry (Ahmad et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3OS/c17-14-8-13(9-18-10-14)16(21)20-6-3-7-22-12-15(20)11-19-4-1-2-5-19/h8-10,15H,1-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHSLJVJQMDJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.